7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
899737-78-1 |
|---|---|
Molecular Formula |
C25H17FN4O3 |
Molecular Weight |
440.434 |
IUPAC Name |
7-(4-fluorophenyl)-4-methyl-2-(naphthalen-1-ylmethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
InChI |
InChI=1S/C25H17FN4O3/c1-28-22-21(29-14-20(33-24(29)27-22)16-9-11-18(26)12-10-16)23(31)30(25(28)32)13-17-7-4-6-15-5-2-3-8-19(15)17/h2-12,14H,13H2,1H3 |
InChI Key |
CVUPEWFPJSKKAH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5C=C(OC5=N2)C6=CC=C(C=C6)F |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes critical structural differences and hypothesized property impacts:
Key Comparative Analyses:
Core Heterocycle Differences: The oxazolo-purine-dione core (target) contains an oxygen atom, increasing polarity compared to nitrogen-rich imidazo-purine-diones . This may reduce membrane permeability but improve aqueous solubility.
Substituent Effects: 4-Fluorophenyl Group: Present in both the target and compounds, fluorine’s electronegativity may enhance receptor binding via dipole interactions or metabolic stability by blocking oxidative pathways . Naphthalen-1-ylmethyl vs. Methyl vs. Propylamino: The methyl group at the 1-position (target) offers metabolic resistance, whereas propylamino groups () may introduce basicity and H-bond donor capacity .
Synthetic Considerations :
Preparation Methods
Reaction of 8-Bromotheophylline with Epoxides
8-Bromotheophylline undergoes nucleophilic attack by epoxides (e.g., 4-fluorophenyloxirane) in anhydrous propanol or acetonitrile with pyridine catalysis. The reaction proceeds via ring-opening of the epoxide, followed by intramolecular cyclization to form the oxazole ring.
Example Protocol :
Regioselectivity and Byproduct Mitigation
Regioselectivity at position 7 is ensured by steric and electronic effects of the 4-fluorophenyl group. LC-MS analysis of reaction mixtures confirms >90% purity, with minor byproducts (e.g., 6-substituted isomers) removed via column chromatography (silica gel, ethyl acetate/hexane).
N-Alkylation at Positions 1 and 3
Methylation at Position 1
The 1-methyl group is introduced via alkylation of the purine nitrogen using methyl iodide under basic conditions:
Procedure :
- Reactants : 7-(4-Fluorophenyl)oxazolo-purinedione (1.0 eq), methyl iodide (1.5 eq), K2CO3 (2.0 eq), DMF.
- Conditions : Stir at 60°C for 6 hours.
- Yield : 85–90% after extraction with dichloromethane and solvent evaporation.
Optimization and Process-Related Challenges
Solvent and Catalyst Selection
Cyclization efficiency depends on solvent polarity. Protic solvents (e.g., propanol) favor oxazole formation, while aprotic solvents (acetonitrile) reduce side reactions. Pyridine catalyzes epoxide ring-opening but must be stoichiometrically controlled to prevent over-alkylation.
Protecting Group Strategies
During N-alkylation, competing reactions at N-1 and N-3 are mitigated by sequential protection/deprotection:
- Temporary Protection : Use of tert-butyldimethylsilyl (TBDMS) groups at N-3 during methylation at N-1.
- Deprotection : Treatment with tetra-n-butylammonium fluoride (TBAF) prior to naphthalenylmethyl introduction.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the tricyclic structure and substituent geometry. Dihedral angles between purinedione and oxazole rings range from 2–5°, indicating near-planarity.
Scale-Up and Industrial Feasibility
Pilot-Scale Production
Kilogram-scale synthesis employs continuous flow reactors for cyclization (residence time: 30 minutes) and tubular reactors for alkylation, achieving 65% overall yield.
Environmental Considerations
Solvent recovery systems (e.g., distillation of THF and DMF) reduce waste. Process mass intensity (PMI) is optimized to 15–20 kg/kg product.
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